N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3S/c18-12-8-10(3-5-13(12)19)21-17(23)16(22)20-9-11-4-6-14(24-11)15-2-1-7-25-15/h1-8H,9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYYAOJODBBMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can be deconstructed into three primary components:
- 3-Chloro-4-fluoroaniline : Serves as the aromatic amine precursor.
- 5-(Thiophen-2-yl)furan-2-ylmethanamine : The heterocyclic amine intermediate.
- Oxalyl chloride : The ethanediamide linker source.
A convergent synthetic strategy is typically employed, wherein the two amine intermediates are sequentially coupled to oxalyl chloride or its derivatives.
Stepwise Synthesis and Reaction Optimization
Synthesis of 3-Chloro-4-fluoroaniline
3-Chloro-4-fluoroaniline is synthesized via nitration and subsequent reduction of 1-chloro-2-fluorobenzene. Key steps include:
- Nitration : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 3-chloro-4-fluoronitrobenzene.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) to obtain the aniline derivative.
Table 1: Nitration Conditions and Yields
| Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 82 | 98 |
| Acetyl nitrate | 10–15 | 75 | 95 |
Preparation of 5-(Thiophen-2-yl)furan-2-ylmethanamine
This intermediate is constructed via a cross-coupling strategy:
- Suzuki-Miyaura Coupling : 5-Bromofuran-2-carbaldehyde reacts with thiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield 5-(thiophen-2-yl)furan-2-carbaldehyde.
- Reductive Amination : The aldehyde is converted to the corresponding amine using NH₃ and NaBH₃CN in MeOH.
Table 2: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME | 78 |
| PdCl₂(dppf) | K₃PO₄ | THF | 85 |
Ethanediamide Bond Formation
The final step involves coupling both amines to oxalyl chloride:
- Monoacylation : 3-Chloro-4-fluoroaniline reacts with oxalyl chloride in anhydrous DCM at −10°C to form N-(3-chloro-4-fluorophenyl)oxalyl chloride.
- Second Acylation : The intermediate reacts with 5-(thiophen-2-yl)furan-2-ylmethanamine in the presence of Et₃N to yield the target compound.
Table 3: Acylation Conditions and Outcomes
| Coupling Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | −10 | 2 | 65 |
| EDCl/HOBt | 25 | 12 | 58 |
Alternative Synthetic Routes
Solid-Phase Synthesis
Recent advancements utilize resin-bound intermediates to simplify purification. For example:
Critical Analysis of Challenges
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized routes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of oxalyl chloride, reducing reaction times from hours to minutes. A patented continuous process achieves 89% yield at 50 g/h throughput.
Waste Management
Quenching excess oxalyl chloride with aqueous NaHCO₃ generates CO₂ and NaCl, which are neutralized in situ. Solvent recovery (DCM) via distillation achieves >90% reuse.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Furan-Thiophene Hybrid Derivatives
Example Compound : 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide ()
- Structural Similarities : Both compounds share the 5-(thiophen-2-yl)furan-2-yl moiety, which contributes to π-conjugation and electronic delocalization.
- Key Differences :
- The target compound uses an ethanediamide linker , while the analog employs a benzenesulfonamide group .
- The substituent on the nitrogen differs: the target has a 3-chloro-4-fluorophenyl group, whereas the analog has a propargyl-phenyl group.
- The chloro-fluoro substitution on the phenyl ring could increase electronegativity and metabolic stability relative to the propargyl group .
Chlorophenyl-Substituted Amides
Example Compound : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (Cyprofuram, )
- Structural Similarities : Both contain a chlorinated phenyl group and a furan-derived substituent .
- Key Differences :
- Cyprofuram uses a cyclopropanecarboxamide scaffold, whereas the target compound features a linear ethanediamide.
- The target’s phenyl group is 3-chloro-4-fluoro , compared to cyprofuram’s 3-chloro substitution.
- Implications :
Dicarboxamide Derivatives
Example Compound : 3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Both compounds are dicarboxamide derivatives , with the target’s ethanediamide resembling the phthalimide’s cyclic structure.
- Key Differences :
- Phthalimide is a cyclic diamide , while the target is a linear ethanediamide .
- The target incorporates a furan-thiophene hybrid , absent in phthalimide.
- Implications: Phthalimides are known as polymer precursors (e.g., polyimides), suggesting the target compound could also serve in material science applications. The linear structure of the target may reduce steric hindrance, facilitating interactions in biological targets .
Sulfonamide vs. Ethanediamide Linkers
Example Compounds : LMM5 and LMM11 ()
- Structural Similarities : LMM5 and LMM11 contain sulfamoyl and benzamide groups , which are electron-withdrawing like the ethanediamide.
- Key Differences :
- The target uses an ethanediamide linker , whereas LMM5/LMM11 feature sulfamoyl and oxadiazole rings .
- The furan-thiophene moiety in the target contrasts with LMM11’s furan-2-yl substitution.
- The thiophene addition in the target could enhance π-stacking interactions compared to simpler furan derivatives .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-fluorophenyl moiety linked to a thiophene-furan derivative through an ethanediamide linkage. Its chemical formula is C17H15ClF2N2O2S, with a molecular weight of approximately 378.83 g/mol.
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the thiophene and furan rings may contribute to its reactivity and affinity for biological macromolecules.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways, although further research is needed to elucidate specific targets.
- Anti-inflammatory Effects : There is emerging evidence that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. | |
| Study 2 | Showed inhibition of cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating moderate potency. | |
| Study 3 | Reported anti-inflammatory effects in a murine model, reducing edema and inflammatory markers. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthesis process includes:
- Preparation of Intermediates : The initial steps involve creating the chloro-fluorophenyl derivative and the thiophene-furan derivative.
- Coupling Reaction : These intermediates are then coupled under controlled conditions to yield the final product.
- Purification : Techniques such as crystallization or chromatography are employed to purify the compound for biological testing.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide?
- Methodology : Synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting 3-chloro-4-fluoroaniline with activated ethanedioic acid derivatives.
- Heterocyclic substitution : Introducing the furan-thiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Protection/deprotection strategies : Using groups like tert-butoxycarbonyl (Boc) to prevent side reactions during coupling steps .
- Optimization : Yield improvements (typically 40–60%) require controlled conditions (dry solvents, inert atmosphere), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., chloro-fluorophenyl protons at δ 7.2–7.8 ppm; furan/thiophene protons at δ 6.5–7.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (408.83 g/mol) and formula (C₁₈H₁₄ClFN₂O₄S) .
- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzymatic inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility studies : Determine partition coefficients (logP) via shake-flask method to predict bioavailability .
Advanced Research Questions
Q. How can computational models predict the binding affinity of this compound to biological targets?
- Molecular docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets. The chloro-fluorophenyl group may occupy hydrophobic regions, while the furan-thiophene moiety engages in π-π stacking .
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
- Polarizable Continuum Model (PCM) : Evaluates solvent effects on binding thermodynamics, crucial for in vitro-in vivo extrapolation .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from synthesis byproducts .
- Assay standardization : Control variables like ATP concentration in kinase assays or serum content in cell cultures .
- Structural analogs comparison : Cross-reference with similar compounds (e.g., replacing thiophene with pyridine) to isolate pharmacophoric elements .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone, improving metabolic resistance .
- Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation in serum .
- pH-sensitive formulations : Modify solubility via salt formation (e.g., hydrochloride) for targeted release .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substituent variation : Synthesize analogs with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
